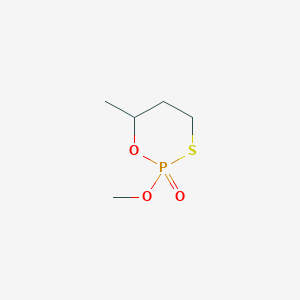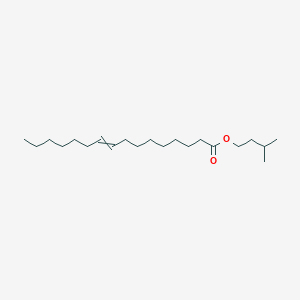
3-Methylbutyl hexadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl hexadec-9-enoate is an organic compound classified as an ester. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from the reaction between 3-methylbutanol and hexadec-9-enoic acid. It is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl hexadec-9-enoate typically involves the esterification reaction between 3-methylbutanol and hexadec-9-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
3-Methylbutanol+Hexadec-9-enoic acidH2SO43-Methylbutyl hexadec-9-enoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its parent alcohol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hexadec-9-enoic acid and 3-methylbutanol.
Reduction: 3-methylbutanol and hexadec-9-enol.
Hydrolysis: Hexadec-9-enoic acid and 3-methylbutanol.
Aplicaciones Científicas De Investigación
3-Methylbutyl hexadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used in the formulation of fragrances and flavors in the food and cosmetic industries.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl hexadec-9-enoate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. In chemical reactions, the ester bond can be cleaved by nucleophilic attack, leading to the formation of the corresponding alcohol and carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexadec-9-enoate: Similar in structure but lacks the 3-methylbutyl group.
Ethyl hexadec-9-enoate: Similar but has an ethyl group instead of a 3-methylbutyl group.
Propyl hexadec-9-enoate: Similar but has a propyl group instead of a 3-methylbutyl group.
Uniqueness
3-Methylbutyl hexadec-9-enoate is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
114046-22-9 |
|---|---|
Fórmula molecular |
C21H40O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
3-methylbutyl hexadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)23-19-18-20(2)3/h9-10,20H,4-8,11-19H2,1-3H3 |
Clave InChI |
UHXRAFWWZJECFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


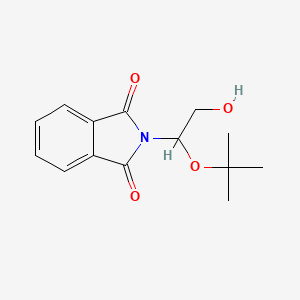

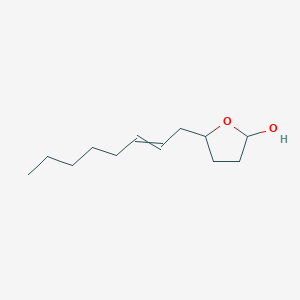
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
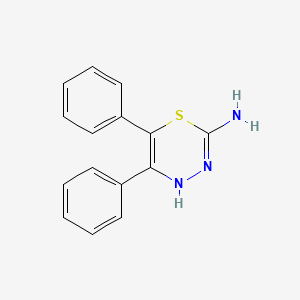
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
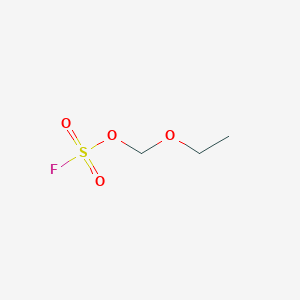
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
